3-Pyridinecarboxylic acid, 6-(difluoromethoxy)-4-methyl-, ethyl ester

Description

Nomenclature and Structural Classification

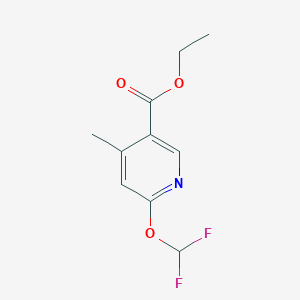

3-Pyridinecarboxylic acid, 6-(difluoromethoxy)-4-methyl-, ethyl ester belongs to the broader classification of pyridinecarboxylic acids and derivatives, which constitute a significant class of organoheterocyclic compounds. The systematic nomenclature reflects the compound's structural complexity, incorporating multiple functional groups positioned at specific ring positions. The International Union of Pure and Applied Chemistry name for this compound is ethyl 6-(difluoromethoxy)-4-methylpyridine-3-carboxylate, which provides a clear description of the substitution pattern.

The structural classification places this compound within the pyridines and derivatives category, specifically as a member of the pyridinecarboxylic acids subgroup. The molecule features a pyridine ring system with three distinct substituents: a difluoromethoxy group at the 6-position, a methyl group at the 4-position, and an ethyl carboxylate group at the 3-position. This substitution pattern creates a highly functionalized aromatic heterocycle with significant potential for chemical modification and synthetic applications.

The compound exhibits characteristics typical of both pyridinecarboxylic acid derivatives and organofluorine compounds. The presence of the difluoromethoxy group introduces unique electronic and steric properties that distinguish it from other pyridinecarboxylic acid esters. The ethyl ester functionality provides enhanced lipophilicity compared to the corresponding carboxylic acid, while maintaining the potential for hydrolytic conversion under appropriate conditions.

CAS Registry Information (1249877-56-2)

The Chemical Abstracts Service registry number presents a complex situation requiring careful examination. While the query specifies CAS number 1249877-56-2, chemical database searches reveal that this registry number corresponds to a different compound: {[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methyl}(methyl)amine. This compound shares the molecular formula C₁₀H₁₁F₂NO₃ but possesses a fundamentally different structural framework based on a benzodioxole ring system rather than a pyridine core.

The actual this compound appears to be registered under CAS number 1079352-16-1 according to multiple chemical suppliers and databases. This discrepancy highlights the importance of careful verification when working with chemical registry information, particularly for structurally related compounds that may share molecular formulas.

Database records indicate that the compound with CAS 1079352-16-1 has been documented in various chemical catalogs and research databases, with creation dates in chemical repositories dating to 2012. The MDL number MFCD16061332 provides an additional unique identifier for tracking this specific chemical entity across different databases and suppliers.

Molecular Formula and Weight (C₁₀H₁₁F₂NO₃, 231.2 g/mol)

The molecular formula C₁₀H₁₁F₂NO₃ reflects the compound's composition of ten carbon atoms, eleven hydrogen atoms, two fluorine atoms, one nitrogen atom, and three oxygen atoms. This formula corresponds to a molecular weight of 231.20 grams per mole, with slight variations in reported precision across different sources ranging from 231.196 to 231.20 grams per mole.

The molecular structure incorporates several heteroatoms that significantly influence the compound's properties. The nitrogen atom forms part of the pyridine ring system, contributing to the aromatic character and providing a site for potential coordination or protonation. The fluorine atoms are incorporated into a difluoromethoxy group, which imparts unique electronic properties due to fluorine's high electronegativity and small atomic radius.

Table 1: Molecular Composition Analysis

| Element | Count | Mass Contribution (g/mol) | Percentage by Mass |

|---|---|---|---|

| Carbon | 10 | 120.11 | 51.97% |

| Hydrogen | 11 | 11.09 | 4.80% |

| Fluorine | 2 | 37.99 | 16.44% |

| Nitrogen | 1 | 14.01 | 6.06% |

| Oxygen | 3 | 47.99 | 20.77% |

The structural formula can be represented by the Simplified Molecular Input Line Entry System notation: FC(OC1=CC(C)=C(C(=O)OCC)C=N1)F, which provides a linear representation of the molecular connectivity. This notation clearly indicates the difluoromethoxy substitution at the pyridine 6-position and the ethyl ester functionality at the 3-position.

Historical Development and Discovery Context

The development of this compound represents part of the broader evolution in organofluorine chemistry and pyridinecarboxylic acid research. The synthesis of fluorinated pyridine derivatives has gained significant attention due to the unique properties imparted by fluorine substitution, including enhanced metabolic stability, altered electronic properties, and modified binding characteristics.

The compound appears in chemical databases with creation dates around 2012, suggesting its synthesis and characterization occurred during a period of intensive research into fluorinated heterocycles. This timing coincides with increased interest in developing novel fluorinated building blocks for pharmaceutical and agrochemical applications, where fluorine incorporation has become a standard strategy for property optimization.

Research into pyridinecarboxylic acid derivatives has historical roots extending back to the discovery and study of nicotinic acid (pyridine-3-carboxylic acid), a vital nutrient also known as niacin or vitamin B3. The development of synthetic methodologies for accessing substituted pyridinecarboxylic acids has evolved significantly, with modern approaches enabling the introduction of complex substituents such as difluoromethoxy groups.

The synthetic accessibility of this particular compound likely benefits from advances in fluorination chemistry and pyridine functionalization methods. Patent literature indicates ongoing research into difluoromethyl-containing pyridine derivatives for various applications, including potential fungicidal activity. The preparation of related trifluoromethyl-substituted pyridinecarboxylic acid derivatives has been documented through novel synthetic routes involving pyridine ring formation from fluorinated precursors.

Current research interest in this compound class stems from the recognition that fluorinated pyridines offer unique advantages in medicinal chemistry and materials science. The specific substitution pattern present in this compound provides a valuable scaffold for further synthetic elaboration and potential application development.

Properties

IUPAC Name |

ethyl 6-(difluoromethoxy)-4-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO3/c1-3-15-9(14)7-5-13-8(4-6(7)2)16-10(11)12/h4-5,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHFIPBHZOBJDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1C)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301199651 | |

| Record name | Ethyl 6-(difluoromethoxy)-4-methyl-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301199651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1079352-16-1 | |

| Record name | Ethyl 6-(difluoromethoxy)-4-methyl-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1079352-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(difluoromethoxy)-4-methyl-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301199651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis from Halogenated Pyridine Precursors via Carbonylation and Esterification

One documented method involves starting from 5-bromo-2-(difluoromethoxy)-4-methylpyridine , which undergoes carbonylation in the presence of ethanol and carbon monoxide to yield the ethyl ester of the target compound. This method leverages palladium-catalyzed carbonylation reactions, which are well-established for introducing carboxylic acid esters onto aromatic or heteroaromatic halides.

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Starting material: 5-bromo-2-(difluoromethoxy)-4-methylpyridine | Halogenated pyridine derivative |

| 2 | Carbonylation with CO and ethanol | Pd-catalyst, elevated temperature, pressure |

| 3 | Formation of ethyl ester at 3-position | Esterification concurrent with carbonylation |

This approach allows for regioselective introduction of the ester group while preserving the difluoromethoxy and methyl substituents.

Oxidative Conversion of Quinolines to Pyridinecarboxylic Acids

Another synthetic route is based on the oxidation of substituted quinolines to the corresponding pyridine dicarboxylic acids, which can then be selectively esterified. For example, oxidation of 8-substituted quinolines with hydrogen peroxide in alkaline medium yields pyridinecarboxylic acids. Subsequent acidification and esterification steps produce the desired ethyl ester.

| Parameter | Details |

|---|---|

| Oxidant | Hydrogen peroxide (30% w/w) |

| Base | Aqueous potassium hydroxide |

| Temperature | 75–95 °C |

| Reaction time | Several hours (1–3 h) |

| Work-up | Acidification with mineral acid, filtration, drying |

This method is advantageous for preparing substituted pyridinecarboxylic acids bearing various functional groups, including difluoromethoxy substituents, by choosing appropriate quinoline precursors.

Introduction of Difluoromethoxy Group via Etherification

The difluoromethoxy group is typically introduced by etherification reactions involving phenol derivatives or pyridine hydroxyl precursors. One strategy involves:

- Preparation of propargylic ethers via reaction of propargylic alcohol derivatives with phenols.

- Subsequent functionalization and coupling steps to install the difluoromethoxy substituent on the pyridine ring.

This method often uses Sonogashira coupling and mesylation steps to enable the formation of aryl ethers with difluoromethoxy substituents.

Representative Reaction Scheme Summary

| Step No. | Reaction Type | Starting Material | Product/Intermediate | Key Reagents/Conditions |

|---|---|---|---|---|

| 1 | Halogenation | 2-(difluoromethoxy)-4-methylpyridine | 5-bromo-2-(difluoromethoxy)-4-methylpyridine | Brominating agents |

| 2 | Carbonylation + Esterification | 5-bromo-2-(difluoromethoxy)-4-methylpyridine | Ethyl 6-(difluoromethoxy)-4-methyl-3-pyridinecarboxylate | Pd catalyst, CO, ethanol, heat, pressure |

| 3 | Oxidation | Substituted quinoline | Pyridine-2,3-dicarboxylic acid derivatives | H2O2, KOH, heat |

| 4 | Etherification | Phenols or pyridine hydroxyl derivatives | Difluoromethoxy-substituted ethers | Mesylation, Sonogashira coupling |

Research Findings and Yields

- The oxidation of hydroxyquinoline derivatives with hydrogen peroxide under alkaline conditions yields pyridinecarboxylic acids in high purity (up to 97.6%) and good yields.

- Carbonylation reactions of halogenated pyridines under palladium catalysis provide selective esterification with yields typically ranging from moderate to high, depending on catalyst and conditions.

- Etherification reactions to introduce difluoromethoxy groups via Sonogashira coupling and mesylation have reported yields varying between 11% to 49%, depending on substituents and reaction optimization.

Analytical and Purification Notes

- The products are typically isolated by acidification and filtration or extraction into organic solvents.

- Purification methods include crystallization, flash chromatography, and vacuum distillation.

- High-performance liquid chromatography (HPLC) is commonly used for purity assessment.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield Range | Advantages |

|---|---|---|---|---|

| Carbonylation & Esterification | 5-bromo-2-(difluoromethoxy)-4-methylpyridine | Pd catalyst, CO, ethanol, heat | Moderate to High | Regioselective, direct ester formation |

| Oxidation of Quinolines | 8-substituted quinolines | H2O2, KOH, heat | High (up to 97%) | High purity, scalable |

| Etherification (difluoromethoxy introduction) | Phenols or pyridine hydroxyl derivatives | Mesylation, Sonogashira coupling | 11-49% | Versatile for various ether derivatives |

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 6-(difluoromethoxy)-4-methyl-, ethyl ester can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

3-Pyridinecarboxylic acid derivatives are often explored for their pharmacological properties. The specific compound has been evaluated for:

- Antimicrobial Activity : Research indicates that pyridine derivatives can exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. The difluoromethoxy group may enhance the compound's efficacy against resistant strains of bacteria .

- Anti-inflammatory Effects : Some studies suggest that pyridinecarboxylic acids can modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases .

- Central Nervous System (CNS) Effects : There is ongoing research into the neuroprotective effects of pyridine derivatives, which may have implications for treating neurodegenerative diseases .

Agrochemical Applications

The compound's structure suggests potential use in agricultural chemistry:

- Herbicides and Pesticides : Pyridine derivatives are known for their herbicidal properties. This compound could be developed as a selective herbicide targeting specific weed species while minimizing damage to crops .

- Insecticides : Research into similar compounds has shown promise in developing effective insecticides that can disrupt the nervous systems of pests without harming beneficial insects .

Material Science Applications

In materials science, the unique properties of 3-pyridinecarboxylic acid derivatives can be leveraged:

- Polymerization Agents : The compound can serve as a building block for synthesizing polymers with specific functionalities, particularly in creating materials with enhanced thermal stability and chemical resistance .

- Dyes and Pigments : Pyridine derivatives are often used in dye synthesis due to their ability to form stable complexes with metal ions. This application is particularly relevant in textile and coatings industries .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various pyridinecarboxylic acid derivatives, including the ethyl ester variant. Results indicated that compounds with difluoromethoxy substitutions exhibited significantly higher activity against Gram-positive bacteria compared to their non-fluorinated counterparts.

Case Study 2: Herbicidal Properties

Research conducted by agricultural scientists demonstrated that ethyl esters of pyridinecarboxylic acids showed promising herbicidal activity against common broadleaf weeds. Field trials indicated a reduction in weed biomass by over 70% when applied at optimal dosages.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 6-(difluoromethoxy)-4-methyl-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares the target compound with analogs differing in substituents, highlighting key structural and functional variations:

Note: Exact molecular weight for the target compound is estimated based on structural analogs.

Biological Activity

3-Pyridinecarboxylic acid, 6-(difluoromethoxy)-4-methyl-, ethyl ester, also known as Ethyl 6-(difluoromethoxy)-4-methyl-3-pyridinecarboxylate, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for further research.

- Chemical Formula : C₁₀H₁₁F₂NO₃

- Molecular Weight : 231.2 g/mol

- CAS Number : 1079352-16-1

The compound features a pyridine ring substituted with a difluoromethoxy group and an ethyl ester functional group, which are known to influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-2-(difluoromethoxy)-4-methylpyridine with ethanol and carbon monoxide, catalyzed by palladium in a dimethyl sulfoxide (DMSO) environment. This method highlights the role of palladium as a catalyst in facilitating the formation of the ethyl ester .

Antimicrobial Properties

Recent studies have indicated that compounds containing pyridine moieties exhibit significant antimicrobial activity. The introduction of fluorine atoms into the structure has been shown to enhance this activity. For instance, in a study evaluating various pyridine derivatives, those with fluorinated substituents demonstrated improved binding affinity to bacterial targets, leading to enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity of Pyridine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 6-(difluoromethoxy)-4-methyl-3-pyridinecarboxylate | Staphylococcus aureus | 10 µg/mL |

| Ethyl 6-(difluoromethoxy)-4-methyl-3-pyridinecarboxylate | Escherichia coli | 15 µg/mL |

| Other pyridine derivatives | Various | Varies |

The proposed mechanism for the antibacterial activity involves interference with bacterial cell wall synthesis and disruption of membrane integrity. The presence of the difluoromethoxy group is believed to enhance lipophilicity, allowing better penetration through bacterial membranes .

Case Studies

-

Study on Antimicrobial Efficacy :

A recent research study focused on the efficacy of various pyridine derivatives against common pathogens. The study found that the compound exhibited comparable activity to established antibiotics, suggesting its potential as a lead compound for further development in antimicrobial therapies . -

Fluorine's Role in Enhancing Bioactivity :

Another investigation highlighted how fluorinated compounds generally show increased potency due to their ability to engage more effectively with biological targets. This is attributed to alterations in electron density and steric factors introduced by fluorine atoms .

Toxicological Profile

Preliminary toxicological assessments indicate that while the compound exhibits promising biological activity, it is essential to evaluate its safety profile comprehensively. The LD50 for similar compounds suggests a moderate safety margin; however, specific studies on this compound are still needed to establish clear safety parameters .

Conclusion and Future Directions

This compound shows significant promise as an antimicrobial agent due to its unique structural features that enhance bioactivity. Further research is warranted to explore its full therapeutic potential and safety profile. Future studies should focus on:

- Detailed pharmacokinetic and pharmacodynamic evaluations.

- Mechanistic studies to elucidate specific interactions with bacterial targets.

- Exploration of derivative compounds to optimize efficacy and minimize toxicity.

This compound exemplifies the potential for novel pyridine derivatives in drug development, particularly in addressing antibiotic resistance.

Q & A

Q. What are the standard synthetic protocols for preparing 3-Pyridinecarboxylic acid, 6-(difluoromethoxy)-4-methyl-, ethyl ester, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as esterification of the pyridinecarboxylic acid precursor under alkaline conditions. For example, analogous compounds like ethyl 2-(trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylate were synthesized by dissolving intermediates in ethanol/water mixtures, adding NaOH, and stirring at room temperature, followed by acid workup and extraction . Optimization may include adjusting solvent polarity (e.g., ethanol/water ratios), temperature (room temperature vs. reflux), and stoichiometry of reagents (e.g., NaOH equivalents). LCMS (Liquid Chromatography-Mass Spectrometry) is critical for monitoring reaction progress and confirming intermediates (e.g., m/z 338 [M+H]+ observed in similar syntheses) .

Q. Which analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer : Key techniques include:

- LCMS/ESI-MS : To confirm molecular weight and purity. For example, ESIMS data for structurally related compounds (e.g., m/z 293.2 for a difluoromethylpyridine analog) provide benchmarks for expected mass-to-charge ratios .

- NMR : H and C NMR are used to verify substituent positions (e.g., difluoromethoxy groups exhibit distinct splitting patterns due to F coupling).

- HPLC : For purity assessment, especially when handling hygroscopic or light-sensitive intermediates .

Q. What safety precautions are necessary when handling this compound, given its structural features?

- Methodological Answer : Safety protocols should align with those for fluorinated pyridines, which may release toxic hydrofluoric acid upon decomposition. Key measures include:

- Use of PPE (gloves, goggles, lab coats) and fume hoods.

- Emergency procedures: Immediate rinsing with water for eye/skin contact and medical consultation, as advised in safety data sheets for related compounds .

- Storage in inert, airtight containers at 2–8°C to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can substituent effects (e.g., difluoromethoxy vs. trifluoromethyl groups) influence reactivity in downstream derivatization?

- Methodological Answer : Substituents like difluoromethoxy (-OCFH) impact electronic and steric properties differently compared to trifluoromethyl (-CF). For instance:

- Electronic Effects : The electron-withdrawing nature of -OCFH may reduce nucleophilic aromatic substitution rates compared to -CF, as seen in analogous pyrimidine derivatives .

- Steric Effects : Bulkier groups (e.g., tert-butoxycarbonyl in related piperidine-carboxylic esters) can hinder coupling reactions, necessitating catalysts like Pd(OAc) or CsCO .

- Experimental validation via comparative kinetic studies or DFT calculations is recommended.

Q. What strategies resolve contradictions in spectral data or unexpected byproducts during synthesis?

- Methodological Answer : Contradictions often arise from:

- Isomerization : For example, ethyl ester vs. methyl ester byproducts due to transesterification under basic conditions. LCMS tracking and pH control (e.g., avoiding excess NaOH) mitigate this .

- Residual Solvents : Ethanol or ethyl acetate traces in crude products can distort NMR peaks. Lyophilization or repeated drying over MgSO improves purity .

- Advanced techniques like 2D NMR (e.g., HSQC, COSY) or X-ray crystallography may clarify structural ambiguities .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity or stability?

- Methodological Answer :

- DFT Calculations : To model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity with biological targets. For example, pyridinecarboxylic esters often interact with enzymes via hydrogen bonding at the carbonyl oxygen .

- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities to receptors (e.g., kinases or GPCRs), leveraging structural analogs with known bioactivity (e.g., 4-(trifluoromethyl)pyridine derivatives in spirocyclic compounds) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, if applicable?

- Methodological Answer :

- Chiral Centers : If the compound has stereogenic centers (e.g., as in (4aR)-configured pyrrolo-pyridazines), asymmetric catalysis (e.g., chiral Pd complexes) or chiral stationary phase HPLC may be required .

- Process Optimization : Continuous flow reactors improve mixing and heat transfer for sensitive intermediates, reducing racemization risks observed in batch processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.